molecular formula C27H20ClN3O2S B2688122 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 922912-41-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2688122
CAS No.: 922912-41-2
M. Wt: 485.99
InChI Key: JUNBMYNTPBGBAX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling with Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate phenol and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. For example, it may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.

    Phenoxy Derivatives: Compounds like 2-phenoxyethanol and 2-phenoxyaniline have similar phenoxy groups.

    Pyridinyl Derivatives: Compounds such as 2-pyridinemethanol and 2-pyridinecarboxaldehyde contain pyridinyl groups.

Uniqueness

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is unique due to its combination of benzothiazole, phenoxy, and pyridinyl moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H20ClN3O2S
CAS Number 922912-41-2
Molecular Weight 463.98 g/mol

This compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Target Interactions

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation by binding to their active sites.
  • Disruption of Biochemical Pathways : It affects essential biochemical pathways such as:
    • Cell wall synthesis
    • Protein synthesis
    • DNA replication

These interactions lead to the inhibition of bacterial growth and potential cytotoxic effects on cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) values for the compound were reported to be in the low micromolar range, indicating potent activity.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's efficacy was evaluated using various cancer cell lines, yielding promising results with IC50 values indicating effective cytotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitubercular Activity :
    • Researchers synthesized derivatives of benzothiazole and evaluated their activity against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating strong antitubercular potential .
  • Anticancer Evaluation :
    • In a study focusing on various cancer cell lines, this compound showed significant cytotoxicity with IC50 values below 10 μM across multiple tested lines.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2S/c1-18-14-15-22(28)25-24(18)30-27(34-25)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBMYNTPBGBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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